molecular formula C13H23BO3 B2653258 4,4,5,5-tetramethyl-2-(1-(tetrahydro-2H-pyran-4-yl)vinyl)-1,3,2-dioxaborolane CAS No. 1202245-67-7

4,4,5,5-tetramethyl-2-(1-(tetrahydro-2H-pyran-4-yl)vinyl)-1,3,2-dioxaborolane

Cat. No. B2653258
CAS RN: 1202245-67-7
M. Wt: 238.13
InChI Key: XLAJGUYZHNFJKT-UHFFFAOYSA-N
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Description

4,4,5,5-tetramethyl-2-(1-(tetrahydro-2H-pyran-4-yl)vinyl)-1,3,2-dioxaborolane, also known as THP-vinylboronate, is a boron-containing compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown potential in several applications, including medicinal chemistry, materials science, and catalysis.

Scientific Research Applications

Adsorption and Surface Activation

  • The adsorption of poly(vinyl alcohol) onto hydrophobic surfaces, including its application in making surfaces hydrophilic and chemically active, has been studied using this compound (Kozlov et al., 2003).

Electroluminescence and Electrochemistry

  • A study on the synthesis, electrochemistry, and electroluminescence of poly(p-phenylenevinylene) derivatives, which includes this compound, highlights its use in developing novel red-emitting polymers (Joonyeong Kim and Hoosung Lee, 2002).

Catalytic Borylation

  • Research on rhodium- and ruthenium-catalyzed dehydrogenative borylation of vinylarenes with pinacolborane, utilizing this compound, has been conducted for the stereoselective synthesis of vinylboronates (Murata et al., 2002).

Detection in Living Cells

  • The compound has been used in the synthesis of a new 4-substituted pyrene derivative for the detection of H2O2 in living cells, showcasing its application in bio-imaging and cellular studies (Nie et al., 2020).

Elastomer Synthesis

  • Studies have been conducted on the synthesis of silicone elastomers containing trifluoropropyl groups using this compound, indicating its role in enhancing the properties of elastomer transducers (Dascalu et al., 2015).

Polymer Electrolyte Hybrid Membranes

  • The compound has been investigated in the context of radiation grafting of p-styryltrimethoxysilane into films, contributing to the development of polymer electrolyte hybrid membranes with high proton conductivity and thermal stability (Chen et al., 2007).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[1-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO3/c1-10(11-6-8-15-9-7-11)14-16-12(2,3)13(4,5)17-14/h11H,1,6-9H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAJGUYZHNFJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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